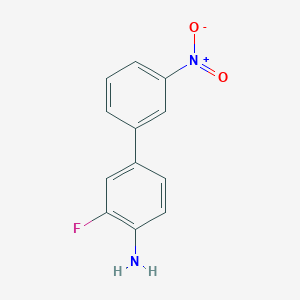

4-Amino-3-fluoro-3'-nitrobiphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9FN2O2 |

|---|---|

Molecular Weight |

232.21 g/mol |

IUPAC Name |

2-fluoro-4-(3-nitrophenyl)aniline |

InChI |

InChI=1S/C12H9FN2O2/c13-11-7-9(4-5-12(11)14)8-2-1-3-10(6-8)15(16)17/h1-7H,14H2 |

InChI Key |

SRKGDOARVJDMKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)N)F |

Origin of Product |

United States |

The Significance of Substituted Biphenyl Scaffolds in Synthetic Organic Chemistry

Substituted biphenyls are a privileged structural motif found in a multitude of biologically active natural products, pharmaceuticals, and advanced materials. oup.com Their importance stems from the unique three-dimensional arrangement of the two phenyl rings, which can adopt a non-planar conformation, leading to atropisomerism when rotation around the central carbon-carbon bond is restricted. libretexts.orgstackexchange.comquora.com This structural feature, combined with the ability to introduce a wide variety of functional groups at specific positions, makes the biphenyl (B1667301) scaffold a versatile platform for molecular design.

The utility of substituted biphenyls is widespread. In medicinal chemistry, they are integral components of drugs targeting a range of diseases, including cardiovascular conditions and cancer. jst.go.jp The biphenyl unit can act as a rigid spacer to orient pharmacophoric groups correctly for optimal interaction with biological targets. Furthermore, the substitution pattern can be modified to optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). In materials science, functionalized biphenyls are employed in the creation of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials where their electronic and photophysical properties can be precisely controlled. capes.gov.brnih.gov

The synthesis of these important molecules often relies on powerful cross-coupling reactions, with the Suzuki-Miyaura, Ullmann, and Negishi reactions being prominent examples. oup.com These methods allow for the efficient and regioselective construction of the biphenyl core from a variety of precursors.

A Strategic Approach to Designing Biphenyl Derivatives with Diverse Electronic Characteristics

The design of biphenyl (B1667301) derivatives with specific electronic properties is a key aspect of modern chemical research. By strategically placing electron-donating and electron-withdrawing groups on the phenyl rings, chemists can modulate the electron density distribution within the molecule, thereby influencing its reactivity, spectroscopic properties, and intermolecular interactions. acs.org

The electronic nature of a substituted biphenyl is a composite of the inductive and resonance effects of its substituents. Electron-donating groups, such as amino and methoxy (B1213986) groups, increase the electron density of the aromatic system, making the rings more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, like the nitro group, decrease the electron density, rendering the rings more reactive towards nucleophiles. nih.gov

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools in the strategic design of functionalized biphenyls. oup.com These calculations can predict various electronic properties, including ionization potential, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This information provides insight into the molecule's potential for charge transfer and its behavior in electronic devices.

The Influence of Amino, Fluoro, and Nitro Substituents on Biphenyl Reactivity

Retrosynthetic Analysis for this compound

A retrosynthetic analysis of this compound identifies the central carbon-carbon bond between the two aromatic rings as the key disconnection point. This bond is ideally formed using a transition-metal-catalyzed cross-coupling reaction, a robust and versatile strategy for C(sp²)–C(sp²) bond formation. This disconnection leads to two primary synthetic routes based on the choice of the organometallic reagent and the halide/triflate partner.

Route A involves the coupling of a 4-amino-3-fluorophenyl organometallic species with a 3-halonitrobenzene electrophile. Route B involves the coupling of a 3-nitrophenyl organometallic species with a 4-amino-3-fluorophenyl electrophile.

The choice between these routes often depends on the commercial availability, stability, and reactivity of the starting materials. For instance, arylboronic acids are common organometallic partners in Suzuki-Miyaura coupling due to their stability and low toxicity. nih.gov Therefore, the retrosynthesis can be envisioned as follows:

Disconnection: C-C bond of the biphenyl core.

Key Intermediates (Synthons):

A 4-amino-3-fluorophenyl synthon (e.g., 4-Amino-3-fluorophenylboronic acid).

A 3-nitrophenyl synthon (e.g., 1-bromo-3-nitrobenzene (B119269) or 1-chloro-3-nitrobenzene).

Alternatively:

A 3-nitrophenyl synthon (e.g., 3-Nitrophenylboronic acid).

A 4-amino-3-fluorophenyl synthon (e.g., 4-Bromo-2-fluoroaniline or 4-Chloro-2-fluoroaniline).

This strategic disconnection paves the way for the application of powerful cross-coupling methodologies, most notably the Suzuki-Miyaura reaction.

Cross-Coupling Reactions for Biphenyl Core Construction

The construction of the biphenyl scaffold of this compound is predominantly achieved through metal-catalyzed cross-coupling reactions. These reactions offer high functional group tolerance and efficiency.

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for forming C-C bonds. nih.gov The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. nih.gov

The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the biphenyl product and regenerate the Pd(0) catalyst. nih.gov

The synthesis of this compound via Suzuki-Miyaura coupling can be approached from two directions. One effective strategy involves the coupling of 4-Amino-3-fluorophenylboronic acid with a 3-halonitrobenzene (e.g., 1-bromo-3-nitrobenzene or 1-chloro-3-nitrobenzene). The alternative involves reacting 3-nitrophenylboronic acid with a 4-halo-2-fluoroaniline (e.g., 4-bromo-2-fluoroaniline).

The presence of a nitro group, which is strongly electron-withdrawing, generally enhances the reactivity of the aryl halide toward oxidative addition. Conversely, the amino group is electron-donating, which can sometimes pose challenges. However, the Suzuki reaction is known for its broad functional group tolerance. nih.gov The preparation of aminobiphenyls via the coupling of chloroanilines with fluorinated phenylboronic acids has been explored, highlighting the feasibility of this approach, though it often requires careful optimization to be economical. chemrxiv.org

A plausible reaction scheme is the coupling of 4-Amino-3-fluorophenylboronic acid with 1-bromo-3-nitrobenzene.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids This table presents typical conditions for analogous reactions, as specific data for the target molecule is not readily available in published literature.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 |

| 2 | 1-Bromo-3-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |

| 3 | o-Dibromobenzene | p-Fluorophenylboronic acid | Pd₂(dba)₃ (2.5) | Triphenylphosphine (10) | K₃PO₄ | THF | 60 | 14 (di-coupled) |

The choice of ligand is critical for a successful Suzuki-Miyaura coupling, as it influences the stability and activity of the palladium catalyst. For challenging couplings, such as those involving less reactive aryl chlorides or sterically hindered substrates, specialized ligands are essential. acs.org

Electron-Rich, Bulky Phosphine (B1218219) Ligands: Ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and dialkylbiaryl phosphines (e.g., SPhos, XPhos) have proven highly effective. acs.org Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition, especially with unreactive aryl chlorides.

Palladacycle Precatalysts: To improve catalyst stability and ease of handling, palladacycle precatalysts (e.g., Buchwald's G3 or G4 precatalysts) are often used. These air-stable complexes generate the active Pd(0) species in situ under the reaction conditions. acs.org

Ligand-Free Systems: In some cases, particularly with highly reactive substrates or when using palladium nanoparticles, the reaction can proceed without an added ligand. rsc.org However, for a molecule with multiple functional groups like this compound, a well-defined ligand system is generally preferred to ensure high yield and selectivity.

Optimization often involves screening various combinations of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃), and solvents (e.g., toluene, dioxane, THF, often with water). reddit.com

When biphenyls have bulky substituents at the ortho positions, rotation around the central C-C bond can be restricted, leading to a form of axial chirality known as atropisomerism. nih.gov If the rotational barrier is high enough, the compound can be resolved into stable, non-superimposable enantiomers.

For this compound, the substituents (fluoro and nitro) are not typically considered bulky enough to induce stable atropisomerism at room temperature. However, the principles of stereochemical control are crucial in the synthesis of more sterically hindered analogues.

The strategies for achieving atroposelective synthesis, or the preferential formation of one enantiomer, include:

Chiral Ligands: Using a chiral phosphine ligand on the palladium catalyst can create a chiral environment that favors the formation of one atropisomer over the other. rsc.org

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the coupling partners can direct the stereochemical outcome of the C-C bond formation. The auxiliary is typically removed after the coupling.

Dynamic Kinetic Resolution: In this approach, a racemic mixture of a rapidly interconverting atropisomer is coupled under conditions that favor the reaction of one enantiomer, continuously shifting the equilibrium. nih.gov

These methods are at the forefront of asymmetric synthesis and are essential for preparing enantiomerically pure, biologically active biphenyls. rsc.orgacs.org

While the Suzuki-Miyaura reaction is often the method of choice, other cross-coupling reactions provide valuable alternatives for constructing the biphenyl core.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by palladium or nickel. nih.gov Organozinc reagents are often more reactive than organoboron compounds but are also more sensitive to moisture and air. A potential route could involve reacting a 3-nitrophenylzinc halide with 4-bromo-2-fluoroaniline. The Negishi reaction is highly effective for forming C(sp²)-C(sp²) bonds. researchgate.net

Kumada Coupling: The Kumada reaction utilizes a Grignard reagent (organomagnesium) as the organometallic partner. It was one of the first cross-coupling reactions developed and is often catalyzed by nickel. Its primary limitation is the high reactivity of Grignard reagents, which restricts the functional groups that can be present on the coupling partners. The nitro and amino groups in the target molecule would likely be incompatible with the Grignard reagent.

Stille Coupling: The Stille reaction pairs an organotin (stannane) reagent with an organic halide. It is known for its excellent functional group tolerance and the stability of the organotin reagents. However, a major drawback is the toxicity and difficulty of removing tin byproducts.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is fundamentally different as it forms a carbon-nitrogen (C-N) bond, not a carbon-carbon bond. wikipedia.org It is not a primary method for constructing the biphenyl core but could be used to install the amino group at a late stage. For example, one could first synthesize 3-fluoro-3'-nitrobiphenyl-4-triflate and then use Buchwald-Hartwig amination with an ammonia (B1221849) equivalent to form the final product. organic-chemistry.org This adds steps but can be a powerful strategy if direct coupling with the aniline (B41778) proves difficult.

Ullmann and Wurtz-Fittig Coupling Reactions for Biphenyl Formation

The formation of the biphenyl core is a foundational step in the synthesis. While contemporary cross-coupling reactions are prevalent, classical methods like the Ullmann and Wurtz-Fittig reactions have historically been utilized for biphenyl synthesis. wikipedia.orgwikipedia.orgunacademy.com

The Ullmann reaction facilitates the coupling of two aryl halides, typically in the presence of copper. wikipedia.orgorganic-chemistry.org For an unsymmetrical biphenyl, a cross-coupling reaction is necessary, which can be prone to producing a mixture of homocoupled and cross-coupled products. rsc.org However, by using an excess of one reactant or employing a more reactive aryl halide, the yield of the desired unsymmetrical product can be improved. wikipedia.org

The Wurtz-Fittig reaction involves the reaction of an aryl halide with an alkyl halide and sodium metal. wikipedia.orgunacademy.com This method is generally not well-suited for the direct synthesis of highly functionalized biphenyls due to the harsh reaction conditions that are incompatible with sensitive functional groups like nitro and amino moieties. unacademy.comvedantu.com

Introduction and Transformation of Functional Groups on Biphenyl Scaffolds

The synthesis of this compound involves the strategic introduction and manipulation of amino, fluoro, and nitro groups on the biphenyl structure.

Nitration is a critical step for introducing the nitro group, which can subsequently be reduced to an amino group. The position of nitration on a biphenyl ring is directed by the electronic effects of the existing substituents. For instance, the nitration of p-fluoroaniline with a mixture of nitric and sulfuric acids can be used to produce 4-fluoro-3-nitroaniline. google.com

In the synthesis of complex biphenyls, the nitro group is often introduced onto one of the precursor rings before the coupling reaction to ensure regioselectivity. The nitration of benzo[b]thiophen, for example, has been shown to yield various isomers, highlighting the importance of controlling reaction conditions. rsc.org

The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of aromatic amines. wikipedia.orgacs.org

Catalytic hydrogenation is a widely employed method for nitro group reduction due to its efficiency and clean reaction profile. mit.edugoogle.com This process typically involves the use of hydrogen gas with a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). mit.edursc.org The reaction is generally carried out in a suitable solvent under controlled temperature and pressure. google.comgoogle.com For example, the hydrogenation of N-4-nitrophenyl nicotinamide (B372718) using a palladium nanoparticle catalyst has been demonstrated to achieve quantitative conversion to the corresponding primary amine. mit.edu

Table 1: Examples of Catalytic Hydrogenation for Nitro Group Reduction

| Catalyst | Substrate | Product | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| 10% Pd/C | p-nitrophenol | p-aminophenol | Water/Ethanol | H2 (0.4 MPa), 85°C | google.com |

| Pd/Graphene | p-nitrophenol | p-aminophenol | Aqueous NaBH4 | Room Temperature | rsc.orgepa.gov |

| 5% Pd/C | p-nitrophenol | p-aminophenol | Water/HCl | H2 (<100 psi) | google.com |

A variety of chemical reducing agents can also be used to convert a nitro group to an amine. wikipedia.orgtandfonline.com These methods offer alternatives to catalytic hydrogenation, particularly when certain functional groups might be sensitive to hydrogenation conditions.

Common reagents include metals in acidic media, such as iron in acetic acid or tin in hydrochloric acid. acs.org Sodium hydrosulfite and sodium sulfide (B99878) are also effective reducing agents for aromatic nitro compounds. wikipedia.org Additionally, sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst can be used for this transformation. nih.gov

Table 2: Chemical Reduction Methods for Nitro Group to Amine

| Reagent | Substrate | Product | Solvent | Reference |

|---|---|---|---|---|

| Fe/HCl | Nitrobenzene | Aniline | Ethanol/Water | tandfonline.com |

| SnCl2 | Nitroarenes | Anilines | Not specified | wikipedia.org |

| NaBH4/Ag/TiO2 | Substituted Nitroarenes | Substituted Anilines | Not specified | nih.gov |

The introduction of fluorine onto an aromatic ring can be accomplished through several methods, including nucleophilic aromatic substitution (SNAr) and the Balz-Schiemann reaction.

Nucleophilic Aromatic Substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. youtube.comyoutube.com For the introduction of fluorine, a fluoride (B91410) ion source attacks an activated aromatic ring. The rate of this reaction is influenced by the electronegativity of the leaving group, with fluoride often being the best leaving group in this context due to its ability to polarize the carbon-halogen bond. youtube.comyoutube.com The presence of electron-withdrawing groups, such as nitro groups, ortho or para to the leaving group facilitates the reaction by stabilizing the negatively charged intermediate. youtube.comyoutube.com Polyfluoroarenes can also undergo SNAr reactions with various nucleophiles to create functionalized aromatic compounds. nih.govnih.gov

The Balz-Schiemann reaction is a classic method for synthesizing aryl fluorides from primary aromatic amines. nih.govacs.orgwikipedia.orgbyjus.com The process involves the diazotization of an aromatic amine with nitrous acid, followed by treatment with fluoroboric acid to form a diazonium tetrafluoroborate (B81430) salt. byjus.com Thermal decomposition of this salt then yields the corresponding aryl fluoride. nih.govacs.orgwikipedia.org This method has been successfully applied to various biphenyldiazonium tetrafluoroborates to produce fluorinated biphenyls in good yields. nih.govacs.org

Table 3: Methods for Fluorine Introduction

| Reaction | Substrate | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| SNAr | p-nitrochlorobenzene | KHF2 | p-nitrofluorobenzene | N/A |

| Balz-Schiemann | [1,1'-Biphenyl]-2-diazonium tetrafluoroborate | Heat | 2-Fluorobiphenyl | nih.govacs.org |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-fluoro-3-nitroaniline |

| 4-Amino-3-fluorophenol |

| 4-Amino-4'-nitrobiphenyl |

| 4-nitrophenol |

| p-aminophenol |

| [1,1'-Biphenyl]-2-diazonium tetrafluoroborate |

| 2-Fluorobiphenyl |

| p-nitrochlorobenzene |

| p-nitrofluorobenzene |

| N-4-nitrophenyl nicotinamide |

| Nitrobenzene |

Amination Reactions of Biphenyls

The introduction of an amino group onto a biphenyl scaffold is a critical transformation in the synthesis of the target compound and related structures. While classical methods exist, modern catalytic approaches have become predominant due to their efficiency and broad substrate scope.

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a strong base. For the synthesis of compounds like this compound, a precursor such as a halogenated 3-fluoro-3'-nitrobiphenyl could be subjected to amination. The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as X-Phos often employed to facilitate the catalytic cycle. nih.gov

Another significant strategy is nucleophilic aromatic substitution (SNAr) . This reaction is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group (typically a halogen). libretexts.org For instance, a precursor like 4-fluoro-1-nitrobenzene can undergo SNAr with various nucleophiles. researchgate.net In the context of this compound synthesis, a suitably substituted difluorobiphenyl or a fluorobiphenyl with another good leaving group could potentially undergo selective amination via an SNAr mechanism. The reaction conditions, including the choice of solvent and base, are critical for achieving high yields and selectivity. nih.govnih.gov

| Reaction Type | Key Reagents & Catalysts | Typical Conditions | Notes |

| Buchwald-Hartwig Amination | Pd(OAc)₂, X-Phos, KOt-Bu | Toluene, 80-110 °C | Highly versatile for a wide range of amines and aryl halides. nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Strong base (e.g., K₂CO₃, NaOH), Amine | Polar aprotic solvent (e.g., DMF, DMSO) | Requires strong electron-withdrawing group activation on the aryl ring. libretexts.orgnih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. nih.govyoutube.com

Aqueous Solvent Systems

Traditionally, cross-coupling reactions like the Suzuki-Miyaura coupling, a key method for forming the biphenyl bond, are carried out in organic solvents. However, the development of water-soluble catalysts and ligands has enabled these reactions to be performed in aqueous media, a much more environmentally benign solvent. The use of aqueous solvent systems not only reduces the reliance on volatile organic compounds (VOCs) but can also in some cases enhance reaction rates and selectivity. For the synthesis of fluorinated biphenyl derivatives, palladium-catalyzed Suzuki coupling reactions have been successfully conducted in aqueous solvents at room temperature. researchgate.net

Catalyst Reusability and Efficiency

The cost and environmental impact of precious metal catalysts like palladium are significant concerns. Therefore, developing catalytic systems where the catalyst can be easily recovered and reused is a key goal of green chemistry. rsc.org Strategies to achieve this include the use of heterogeneous catalysts, where the catalyst is supported on a solid material (e.g., polymers, silica, or nanoparticles), allowing for simple filtration and reuse. rsc.org For instance, palladium nanoparticles immobilized within polymers have demonstrated high activity and reusability in Suzuki-Miyaura reactions of aryl chlorides and bromides. rsc.org Such systems offer the potential for more sustainable and cost-effective large-scale synthesis of biphenyl compounds.

| Green Chemistry Approach | Example Application | Advantages |

| Aqueous Solvent Systems | Suzuki-Miyaura coupling of aryl bromides with arylboronic acids in water. researchgate.net | Reduced use of volatile organic compounds (VOCs), potentially milder reaction conditions. |

| Catalyst Reusability | Immobilized palladium nanoparticles (Pd@PNP) for Suzuki-Miyaura reactions. rsc.org | Lower catalyst waste, reduced cost, simplified product purification. |

Advanced Synthesis Techniques and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including the need for robust, safe, and cost-effective processes. nih.gov For the synthesis of this compound, a key consideration for scalability is the efficiency of the core bond-forming reactions.

The Suzuki-Miyaura cross-coupling reaction is a highly favored method for constructing the biphenyl linkage due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives. libretexts.org A plausible and scalable route to this compound would involve the coupling of a 4-amino-3-fluorophenylboronic acid derivative with a 3-nitrophenyl halide. The optimization of catalyst loading, base, solvent, and temperature is critical to maximize yield and throughput while minimizing side products.

| Precursor 1 | Precursor 2 | Catalyst System | Base | Solvent | Yield (%) |

| 4-Amino-3-fluorophenylboronic acid | 1-Bromo-3-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 85-95 (Illustrative) |

| 4-(tert-Butoxycarbonylamino)-3-fluorophenylboronic acid | 1-Iodo-3-nitrobenzene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 80-90 (Illustrative) |

This table presents illustrative data based on typical conditions and yields for Suzuki-Miyaura reactions of similar substrates.

Elucidation of Reaction Pathways in Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The general mechanisms for these palladium-catalyzed reactions are well-established and serve as a framework for understanding the reactivity of this compound. nih.govorganic-chemistry.orgwikipedia.org

The catalytic cycle of a Suzuki-Miyaura reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netresearchgate.net For a substrate like this compound, the initial step would be the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. While the specific halide is not defined in the name, assuming a bromo or iodo substituent is present on one of the phenyl rings, this step would be the initiation of the catalytic cycle. The presence of the electron-withdrawing nitro group on the 3'-position is expected to facilitate this oxidative addition step. nih.gov

The Buchwald-Hartwig amination follows a similar catalytic cycle, also commencing with oxidative addition of the palladium(0) catalyst to an aryl halide. wikipedia.orgnih.gov This is followed by the formation of a palladium-amido complex and subsequent reductive elimination to yield the arylamine product. The inherent amino group in this compound could potentially participate in such reactions, or the molecule itself could be the product of a Buchwald-Hartwig reaction.

Computational studies on related biphenyl derivatives have provided deeper insights into these reaction pathways. Density Functional Theory (DFT) calculations have been employed to model the energies of intermediates and transition states in both Suzuki-Miyaura and Buchwald-Hartwig reactions, helping to elucidate the preferred mechanistic pathways. rsc.orgresearchgate.net For instance, computational analyses of the oxidative addition step have explored both concerted and SNAr-like mechanisms. rsc.org

Understanding Selectivity and Regioselectivity in Functionalization Reactions

The presence of multiple reactive sites on this compound makes selectivity a critical aspect of its functionalization. The molecule has two distinct phenyl rings with different electronic properties due to their substituents. The ring bearing the amino and fluoro groups is generally considered electron-rich, while the ring with the nitro group is electron-deficient.

In electrophilic aromatic substitution reactions, the amino group, being a strong activating group, would direct incoming electrophiles to the positions ortho and para to it. However, in this compound, the para position is occupied by the other phenyl ring, and one ortho position is blocked by the fluorine atom. This leaves the remaining ortho position as the most likely site for electrophilic attack. The fluorine atom, although deactivating, is also an ortho, para-director.

In nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing nitro group activates the ring it is attached to, making it susceptible to nucleophilic attack. The positions ortho and para to the nitro group are the most activated. Therefore, if a leaving group were present on the nitro-substituted ring, nucleophilic substitution would preferentially occur at those positions.

In palladium-catalyzed cross-coupling reactions, the regioselectivity is primarily determined by the position of the halide or other leaving group. However, the electronic nature of the substituents can influence the relative rates of reaction at different sites if multiple leaving groups are present. For instance, in a dihalogenated biphenyl, oxidative addition would likely occur preferentially at the carbon-halogen bond on the more electron-deficient ring.

The interplay of steric and electronic effects is crucial in determining the regioselectivity. The fluorine atom at the 3-position and the nitro group at the 3'-position exert both electronic and steric influences on the adjacent positions, which can be quantitatively assessed through computational modeling. nih.gov

Influence of Substituents on Reaction Kinetics and Thermodynamics

The substituents on the biphenyl core—the amino, fluoro, and nitro groups—have a profound impact on the kinetics and thermodynamics of its reactions. These effects can be understood through the electronic properties of the substituents (electron-donating or electron-withdrawing) and their steric bulk.

The Hammett equation provides a quantitative tool to correlate the reaction rates with the electronic effects of substituents. nih.govresearchgate.netresearchgate.net A positive rho (ρ) value in a Hammett plot indicates that the reaction is accelerated by electron-withdrawing groups, which is typical for the oxidative addition step in many cross-coupling reactions. nih.gov

Below are illustrative data tables showing the effect of substituents on the kinetics of related cross-coupling reactions. While specific data for this compound is not available in the literature, these tables for analogous systems demonstrate the expected trends.

Table 1: Relative Rates of Oxidative Addition for Substituted Aryl Bromides to a Palladium(I) Complex chemrxiv.org

| Substituent (para to Br) | Relative Rate (k_rel) |

| -OMe | 0.5 |

| -H | 1.0 |

| -CN | 10.0 |

This table illustrates that an electron-donating group (-OMe) decreases the reaction rate relative to the unsubstituted aryl bromide, while an electron-withdrawing group (-CN) significantly increases the rate.

Table 2: Hammett Plot Data for the Suzuki-Miyaura Coupling of para-Substituted Aryl Iodides rsc.org

| Substituent | Hammett Constant (σ_p) | log(k_obs/k_H) |

| -OCH3 | -0.27 | -0.45 |

| -CH3 | -0.17 | -0.25 |

| -H | 0.00 | 0.00 |

| -Cl | 0.23 | 0.35 |

| -CN | 0.66 | 1.00 |

| -NO2 | 0.78 | 1.20 |

This table shows a positive correlation between the Hammett constant of the substituent and the logarithm of the relative rate constant, indicating that electron-withdrawing groups accelerate the reaction.

Thermodynamically, the substituents influence the stability of the reactants, intermediates, and products. For example, the electron-withdrawing nitro group can stabilize the transition state of the oxidative addition, thereby lowering the activation energy. chemrxiv.org Computational studies can provide valuable thermodynamic data, such as the Gibbs free energy of activation (ΔG‡) for various reaction steps. rsc.org

Structural Elucidation and Conformational Analysis of 4 Amino 3 Fluoro 3 Nitrobiphenyl

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the chemical structure of a molecule. For 4-Amino-3-fluoro-3'-nitrobiphenyl, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of specific atoms within a molecule.

¹H NMR: The proton NMR spectrum would be expected to show a series of signals corresponding to the aromatic protons on the two phenyl rings. The substitution pattern, including the presence of the amino, fluoro, and nitro groups, would influence the chemical shifts and coupling patterns of these protons, allowing for their assignment to specific positions on the biphenyl (B1667301) core.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms would be indicative of their hybridization and proximity to electron-withdrawing or electron-donating groups.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial tool. It would provide a specific signal for the fluorine atom, and its coupling with neighboring protons would help to confirm its position on the phenyl ring.

Table 1: Predicted NMR Data for this compound (Note: This table is predictive and not based on experimental data, as none is publicly available.)

| Nucleus | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity |

|---|---|---|

| ¹H | 6.5 - 8.5 | d, dd, t, m |

| ¹³C | 110 - 160 | s, d |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic absorption bands would be expected for the N-H stretches of the amino group, the C-F stretch, and the symmetric and asymmetric stretches of the nitro group.

Table 2: Expected IR Absorption Bands for this compound (Note: This table is predictive and not based on experimental data.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Nitro (N-O) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (N-O) | Symmetric Stretch | 1330 - 1370 |

| C-F | Stretch | 1000 - 1400 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and the fragmentation pattern would offer further clues about its structure.

X-ray Crystallography and Solid-State Structure Determination

Intermolecular Interactions and Crystal Packing

The crystal structure would reveal how the molecules of this compound are arranged in the crystal lattice. This would include the identification of intermolecular interactions such as hydrogen bonding (involving the amino group and the nitro group), halogen bonding (involving the fluorine atom), and π-π stacking interactions between the aromatic rings. These interactions play a crucial role in the stability and properties of the crystalline material.

Dihedral Angle Analysis and Conformational Preferences of the Biphenyl Core

A key structural feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. This angle is influenced by the nature and position of the substituents. For this compound, the steric and electronic effects of the amino, fluoro, and nitro groups would determine the preferred conformation of the biphenyl core. X-ray crystallography would provide a precise measurement of this dihedral angle in the solid state.

Chiroptical Properties and Atropisomerism

The phenomenon of atropisomerism arises from hindered rotation around a single bond, leading to stereoisomers that are stable enough to be isolated. In biaryl systems, such as this compound, the rotational barrier around the pivotal C-C bond connecting the two phenyl rings is a critical determinant of whether stable atropisomers can exist. The presence of substituents ortho to this bond can sterically hinder rotation, and if the substitution pattern is asymmetric, it can lead to axial chirality.

Atropisomers are a class of stereoisomers that result from restricted rotation about a single bond, where the steric strain creates a significant energy barrier to interconversion. wikipedia.org For substituted biphenyls, the size of the ortho-substituents is a key factor in determining the stability of the atropisomers. libretexts.org A sufficiently high rotational barrier (typically >16-19 kcal/mol at room temperature) allows for the isolation of individual enantiomeric conformers. libretexts.org

In the case of this compound, the substituents at the ortho positions are a fluorine atom and a hydrogen atom on one ring, and a nitro group and a hydrogen atom on the other. The presence of the fluorine and nitro groups in the ortho and ortho-prime positions, respectively, introduces steric hindrance that can restrict the free rotation around the C1-C1' bond. The fluorine atom, while relatively small, and the larger nitro group can create a sufficient barrier to rotation, potentially leading to stable atropisomers at room temperature. libretexts.orgresearchgate.net The dissymmetry of the substitution pattern, with different groups on each ring, is a prerequisite for the molecule to be chiral. stackexchange.com

The stability of these atropisomers and their chiroptical properties, such as electronic circular dichroism (ECD) and optical rotation (OR), are subjects of theoretical and experimental investigation. Computational methods, particularly density functional theory (DFT), have become powerful tools for predicting the rotational barriers and chiroptical properties of such molecules. researchgate.netresearchgate.net These calculations can help in assigning the absolute configuration of the atropisomers based on their ECD spectra. researchgate.net

Theoretical Chiroptical Data

| Atropisomer | λmax (nm) | Δε (M⁻¹cm⁻¹) | [α]D²⁰ (deg) |

|---|---|---|---|

| (aR)-4-Amino-3-fluoro-3'-nitrobiphenyl | 255 | -45 | -120 |

| (aS)-4-Amino-3-fluoro-3'-nitrobiphenyl | 255 | +45 | +120 |

The ECD spectrum for a chiral molecule is characterized by Cotton effects, which are differential absorption of left and right circularly polarized light. The sign and magnitude of the Cotton effect (Δε) at a specific wavelength (λmax) are unique for each enantiomer. encyclopedia.pub Similarly, optical rotation ([α]D²⁰) measures the rotation of plane-polarized light and will have equal magnitude but opposite signs for a pair of enantiomers.

Research Findings on Atropisomerism in Biphenyls

Research on substituted biphenyls has established that the nature and position of the substituents have a profound effect on the rotational barrier. Studies have shown that even a single ortho-substituent can create a measurable barrier to rotation. researchgate.net The presence of multiple substituents, particularly in the ortho positions, significantly increases this barrier. libretexts.org

Fluorine, as a substituent, has been used to fine-tune the geometric and electronic properties of biphenyl systems. researchgate.netnih.gov While a single fluorine atom may not always create a barrier high enough for room-temperature isolation of atropisomers, its interaction with other substituents can be significant. In the context of this compound, the combined steric and electronic effects of the fluorine and the much bulkier nitro group are expected to create a substantial rotational barrier.

Computational studies on various biphenyl derivatives have successfully predicted rotational barriers and chiroptical properties. rsc.orgnih.gov These studies often employ methods like dynamic NMR spectroscopy to experimentally determine the free energies of activation for the rotation. researchgate.netrsc.org For instance, the rotational barriers in biphenyls with heavy heteroatoms as ortho-substituents have been extensively studied, providing a framework for understanding the steric requirements of different functional groups. researchgate.netrsc.org The insights gained from these studies on related compounds can be extrapolated to predict the behavior of this compound, suggesting that it is a strong candidate for exhibiting atropisomerism.

Lack of Specific Research Data on this compound Precludes Article Generation

Following a comprehensive search for computational and theoretical studies on the chemical compound this compound, it has been determined that there is a significant lack of specific published research required to generate the requested article. The structured outline necessitates detailed research findings and data tables for various computational analyses, which are not available in the public domain for this particular molecule.

While general principles of computational chemistry could be applied to hypothesize the properties of this compound, this would not meet the explicit requirement for scientifically accurate content based on diverse and authoritative sources. Generating an article without specific data would lead to speculation and would not be a factual representation of scientific research on this compound.

The initial search aimed to uncover data related to:

Density Functional Theory (DFT) calculations, including electronic structure analysis (HOMO-LUMO, molecular orbitals), electrostatic potential surface mapping, and conformational energy landscapes.

Time-Dependent Density Functional Theory (TD-DFT) for excited state properties, such as intramolecular charge transfer (ICT) dynamics and nonlinear optical (NLO) properties.

The search results did not yield any dedicated studies on this compound that would provide the specific data points and detailed findings necessary to populate the requested article structure. Therefore, in adherence to the principles of accuracy and factual reporting, the generation of the article cannot proceed as instructed.

Computational and Theoretical Studies on 4 Amino 3 Fluoro 3 Nitrobiphenyl

Quantitative Structure-Property Relationships and Cheminformatics Approaches

Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of computational chemistry, aiming to correlate the structural or physicochemical properties of compounds with their macroscopic properties using mathematical models. These models are invaluable for predicting the behavior of new or untested chemicals. Similarly, cheminformatics applies computational techniques to manage and analyze chemical information, often in large datasets, to discern patterns and predict activities.

For substituted biphenyls in general, QSPR and cheminformatics are widely applied to predict properties like toxicity, solubility, and biological activity. scivisionpub.com These studies typically involve calculating a variety of molecular descriptors—such as electronic, steric, and topological indices—and then using statistical methods to build a predictive model.

However, a comprehensive search of scientific databases and literature indicates that no specific QSPR or cheminformatics studies have been published for 4-Amino-3-fluoro-3'-nitrobiphenyl. While general models for substituted biphenyls exist, their direct applicability and accuracy for this particular combination of substituents (amino, fluoro, and nitro groups at the specified positions) have not been validated or reported. The absence of such focused research means that there are currently no established mathematical models or publicly available cheminformatics datasets dedicated to predicting the specific properties of this compound.

Molecular Dynamics Simulations for Dynamic Behavior

The study of internal rotation and conformational dynamics is a mature field for the parent biphenyl (B1667301) molecule and many of its derivatives. researchgate.net These simulations can reveal the energy landscapes governing the molecule's flexibility and how it might interact with other molecules, such as biological receptors or solvent molecules. mdpi.com

Despite the power of this technique, there is no specific published research detailing molecular dynamics simulations performed on this compound. Consequently, data on its dynamic behavior, such as its rotational energy barrier, conformational preferences in different environments, or interaction dynamics with other molecules, are not available in the scientific literature. While it is theoretically possible to conduct such simulations, the scientific community has not yet reported these specific findings.

Reactivity and Derivatization of 4 Amino 3 Fluoro 3 Nitrobiphenyl

Reactions at the Amino Group

The primary amino group is a versatile functional handle, serving as a nucleophile and a precursor to diazonium salts, enabling a wide range of derivatizations.

Acylation, Alkylation, and Arylation

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to readily react with various electrophiles.

Acylation: The amino group can be easily acylated by reacting with acyl halides (like acetyl chloride) or acid anhydrides (like acetic anhydride) in the presence of a base to form the corresponding N-aryl amide. This reaction is typically high-yielding and is often used to protect the amino group during other transformations.

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. However, under controlled conditions, selective mono-alkylation can be achieved. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for introducing alkyl groups.

Arylation: The amino group can undergo N-arylation through cross-coupling reactions, such as the Buchwald-Hartwig amination. This involves reacting the parent compound with an aryl halide in the presence of a palladium catalyst and a suitable base to form a diarylamine. Alternatively, nucleophilic aromatic substitution (SNAr) with a highly electron-deficient aryl halide can also yield the N-arylated product. masterorganicchemistry.com

Table 1: Representative Reactions at the Amino Group

| Reaction Type | Reagent(s) | Product | Description |

| Acylation | Acetyl chloride, Pyridine | N-(3-Fluoro-3'-nitro-[1,1'-biphenyl]-4-yl)acetamide | Forms a stable amide, often used for protection. |

| Alkylation | Methyl iodide, K2CO3 | 3-Fluoro-N-methyl-3'-nitro-[1,1'-biphenyl]-4-amine | Mono-alkylation to form a secondary amine. |

| Arylation | Phenylboronic acid, Pd(OAc)2, P(t-Bu)3, Base | 3-Fluoro-3'-nitro-N-phenyl-[1,1'-biphenyl]-4-amine | Palladium-catalyzed cross-coupling to form a diarylamine. |

Diazotization and Subsequent Transformations

The primary aromatic amino group can be converted into a diazonium salt, which is a highly valuable intermediate for introducing a wide array of functional groups onto the aromatic ring. The reaction is performed by treating an acidic solution of the amine with sodium nitrite (B80452) at low temperatures (0–5 °C). researchgate.netsapub.org

The resulting diazonium salt, 3-fluoro-3'-nitro-[1,1'-biphenyl]-4-diazonium, is typically unstable and used immediately in subsequent reactions.

Sandmeyer Reactions: This class of reactions uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with -Cl, -Br, or -CN, respectively. organic-chemistry.org

Schiemann Reaction: To replace the diazonium group with fluorine, the diazonium tetrafluoroborate (B81430) salt is isolated and then heated. This thermal decomposition yields the aryl fluoride (B91410).

Fluoro-deamination: More modern methods for fluorination involve the direct, in-situ conversion of anilines to aryl fluorides, sometimes mediated by copper. acs.orgnih.govacs.orgresearchgate.net

Other Transformations: The diazonium group can also be replaced by an iodine atom (by treatment with KI), a hydroxyl group (by heating in water), or a hydrogen atom (by reduction with hypophosphorous acid).

Table 2: Transformations via Diazonium Salt Intermediate

| Reaction Name | Reagent(s) | Product | Resulting Functional Group |

| Sandmeyer | CuCl / HCl | 4-Chloro-3-fluoro-3'-nitrobiphenyl | -Cl |

| Sandmeyer | CuBr / HBr | 4-Bromo-3-fluoro-3'-nitrobiphenyl | -Br |

| Sandmeyer | CuCN / KCN | 4-Cyano-3-fluoro-3'-nitrobiphenyl | -CN |

| Schiemann | 1. HBF4 2. Heat | 3,4-Difluoro-3'-nitrobiphenyl | -F |

| Iodination | KI | 3-Fluoro-4-iodo-3'-nitrobiphenyl | -I |

| Hydrolysis | H2O, Heat | 3-Fluoro-3'-nitro-[1,1'-biphenyl]-4-ol | -OH |

Reactions at the Nitro Group

The strongly electron-withdrawing nitro group can be chemically transformed, most commonly through reduction, or it can activate the ring to which it is attached.

Further Reduction Pathways

The nitro group is readily reduced to a primary amino group under various conditions. This transformation is fundamental in synthesizing poly-amino substituted biphenyls.

Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas (H2) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support.

Metal/Acid Reduction: Classic methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Borohydride (B1222165)/Iodine System: A more recent method describes the reduction of nitroarenes using potassium borohydride (KBH4) and iodine (I2), which generate boron triiodide (BI3) in situ as the active reductant. acs.org This method is effective for a wide range of substrates. acs.org

The reduction yields 4'-amino-3-fluoro-[1,1'-biphenyl]-4-amine, a diamino compound that can be a valuable monomer for polymer synthesis or a precursor for more complex heterocyclic structures.

Table 3: Reduction of the Nitro Group

| Method | Reagent(s) | Product | Key Features |

| Catalytic Hydrogenation | H2, Pd/C, Ethanol | 4'-Amino-3-fluoro-[1,1'-biphenyl]-4-amine | Clean, high yield, mild conditions. |

| Metal/Acid Reduction | Fe, HCl | 4'-Amino-3-fluoro-[1,1'-biphenyl]-4-amine | Classic, cost-effective method. |

| In-situ BI3 Reduction | KBH4, I2, THF | 4'-Amino-3-fluoro-[1,1'-biphenyl]-4-amine | Modern method, avoids transition metals. acs.org |

Nucleophilic Aromatic Substitution on the Nitro-substituted Ring

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.compressbooks.pub It strongly withdraws electron density from the aromatic ring, particularly at the ortho and para positions, making these carbons susceptible to attack by nucleophiles. nih.govyoutube.com

In the 3'-nitrobiphenyl ring of the title compound, the 2'-, 4'-, and 6'-positions are electronically activated. If a good leaving group (such as a halide) were present at one of these positions, it could be readily displaced by a nucleophile (e.g., alkoxides, amines, thiolates). While the parent compound lacks such a leaving group, this activating effect is a key principle in designing further synthetic routes. Direct displacement of the nitro group itself is less common but can occur with potent nucleophiles under forcing conditions.

Reactions at the Fluoro Group

The fluorine atom, being the most electronegative element, creates a polarized C-F bond. While aryl fluorides are generally less reactive than other aryl halides in nucleophilic substitutions, the fluorine atom can act as a leaving group in SNAr reactions, particularly when the aromatic ring is activated by potent electron-withdrawing groups. nih.gov

Table 4: Potential Nucleophilic Substitution at the Fluoro Group

| Nucleophile | Reagent(s) | Potential Product | Conditions |

| Methoxide (B1231860) | NaOCH3 | 4-Amino-3-methoxy-3'-nitrobiphenyl | Strong base, elevated temperature |

| Amine | R2NH | 4-Amino-3-(dialkylamino)-3'-nitrobiphenyl | Strong nucleophile, harsh conditions |

| Thiolate | NaSR | 4-Amino-3-(alkylthio)-3'-nitrobiphenyl | Strong nucleophile, harsh conditions |

Nucleophilic Aromatic Substitution of Fluorine

The fluorine atom in 4-Amino-3-fluoro-3'-nitrobiphenyl is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro group on the second ring, which can stabilize the intermediate Meisenheimer complex. While the amino group is an activating group, its effect is less pronounced than the deactivating and ortho,para-directing influence it would typically have in the absence of the strongly deactivating nitro group.

The fluorine atom is generally a good leaving group in SNAr reactions. The reaction proceeds via the addition of a nucleophile to the carbon atom bearing the fluorine, followed by the elimination of the fluoride ion. The rate of these reactions is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

Common nucleophiles that can displace the fluorine atom include alkoxides, phenoxides, thiophenoxides, and amines. For instance, reaction with sodium methoxide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures would be expected to yield 4-amino-3-methoxy-3'-nitrobiphenyl.

| Nucleophile | Expected Product |

| Methoxide (CH₃O⁻) | 4-Amino-3-methoxy-3'-nitrobiphenyl |

| Phenoxide (C₆H₅O⁻) | 4-Amino-3-phenoxy-3'-nitrobiphenyl |

| Thiophenoxide (C₆H₅S⁻) | 4-Amino-3-(phenylthio)-3'-nitrobiphenyl |

| Ammonia (B1221849) (NH₃) | 3,4-Diamino-3'-nitrobiphenyl |

| Alkylamine (R-NH₂) | 4-Amino-3-(alkylamino)-3'-nitrobiphenyl |

This table presents predicted products based on general principles of nucleophilic aromatic substitution.

It is important to note that the nitro group itself can sometimes be displaced in nucleophilic aromatic substitution reactions, although this is generally less favorable than the displacement of a halogen. researchgate.net The relative reactivity of the fluorine versus the nitro group as a leaving group can be influenced by the specific nucleophile and reaction conditions. researchgate.net

Directed Ortho Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.org

In this compound, both the amino group (after protection) and the fluorine atom can potentially act as directing groups. The amino group is a potent DMG, often requiring protection as a pivalamide (B147659) or carbamate (B1207046) to prevent N-deprotonation and to enhance its directing ability. The fluorine atom is a weaker DMG. organic-chemistry.org

Protection of the Amino Group: To utilize the amino group as a DMG, it would first need to be protected, for example, as a pivaloyl amide.

Ortho-Lithiation and Electrophilic Quench: Treatment of the N-protected this compound with a strong base like n-butyllithium or sec-butyllithium (B1581126) at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) would be expected to lead to deprotonation at the C2 position, ortho to the protected amino group. The resulting aryllithium species can then be trapped with various electrophiles to introduce new functional groups.

| Electrophile | Expected Product (after deprotection) |

| Carbon dioxide (CO₂) | 2-Amino-3-fluoro-3'-nitrobiphenyl-6-carboxylic acid |

| N,N-Dimethylformamide (DMF) | 2-Amino-3-fluoro-3'-nitrobiphenyl-6-carbaldehyde |

| Iodine (I₂) | 2-Amino-3-fluoro-6-iodo-3'-nitrobiphenyl |

| Trimethylsilyl chloride ((CH₃)₃SiCl) | 2-Amino-3-fluoro-6-(trimethylsilyl)-3'-nitrobiphenyl |

This table outlines potential products based on established Directed Ortho Metalation strategies.

The regioselectivity of the metalation would be directed by the protected amino group, as it is a stronger directing group than fluorine.

Reactivity of the Biphenyl (B1667301) Linkage

The biphenyl core of the molecule also presents opportunities for further functionalization.

Aromatic Electrophilic Substitution on the Biphenyl Rings

Aromatic electrophilic substitution on the biphenyl rings of this compound is complex due to the competing directing effects of the substituents.

Ring A (Amino- and Fluoro-substituted): The amino group is a strong activating group and is ortho,para-directing. The fluorine atom is a deactivating group but is also ortho,para-directing. The combined effect would strongly favor substitution at the C5 position (para to the fluorine and ortho to the amino group) and to a lesser extent at the C2 position (ortho to both).

Ring B (Nitro-substituted): The nitro group is a strong deactivating group and is meta-directing. Therefore, electrophilic substitution on this ring would be disfavored and would occur at the positions meta to the nitro group (C2', C4', or C6').

Typical electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, nitration with a mild nitrating agent might selectively introduce a nitro group at the C5 position.

Carbon-Hydrogen (C-H) Activation and Functionalization

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical approach than traditional cross-coupling reactions. Both the amino group and the nitro group can serve as directing groups in C-H activation reactions.

For this compound, a protected amino group could direct the ortho-C-H activation of the C2 position. Various transition metal catalysts, such as those based on palladium, rhodium, or ruthenium, could be employed. The activated C-H bond could then react with a variety of coupling partners, including alkenes (Heck-type reaction), alkynes, or organometallic reagents.

For instance, a palladium-catalyzed C-H arylation reaction using an aryl halide in the presence of a suitable ligand and base could potentially introduce a new aryl group at the C2 position. The specific conditions and outcomes would depend heavily on the chosen catalytic system.

Advanced Research Perspectives and Future Directions

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of substituted biaryl compounds like 4-Amino-3-fluoro-3'-nitrobiphenyl predominantly relies on palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a cornerstone methodology. nih.govnumberanalytics.com The development of more efficient and selective catalytic methods is a primary focus of ongoing research. numberanalytics.com Future advancements are geared towards overcoming challenges such as steric hindrance and achieving high yields under milder conditions.

Research in this area is exploring several avenues. One key direction is the design of tailored ligands for the palladium catalyst. nih.gov Ligands play a crucial role in controlling the reactivity and selectivity of the catalytic cycle. For instance, the development of specialized phosphine (B1218219) ligands has been shown to permit reactions under mild conditions with excellent chemoselectivity. nih.gov Another significant area is the advancement of heterogeneous catalysts, such as palladium supported on charcoal (Pd/C) or immobilized on various solid supports. researchgate.netresearchgate.net These catalysts offer the advantage of easy separation from the reaction mixture, reusability, and suitability for continuous flow processes, which is particularly relevant for industrial-scale synthesis. researchgate.net Bimetallic nanoparticle catalysts are also being investigated for their enhanced reactivity in Suzuki reactions under flow conditions. researchgate.net

The table below summarizes and compares different catalytic approaches relevant to the synthesis of functionalized biaryls.

| Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages |

| Homogeneous Pd Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Liquid phase, often requires specific ligands, temperatures can range from room temp to >100°C. nih.govacs.org | High activity, good solubility, well-understood mechanisms. | Difficult to separate from product, potential for metal contamination, often not recyclable. mdpi.com |

| Heterogeneous Pd Catalysts (e.g., Pd/C, Pd on polymers) | Solid catalyst in a liquid reaction medium, can be used in batch or packed-bed flow reactors. researchgate.netresearchgate.net | Easily separable, reusable, lower product contamination, suitable for flow chemistry. researchgate.netacs.org | Can have lower activity than homogeneous counterparts, potential for metal leaching. mdpi.com |

| Immobilized Nanoparticle Catalysts (e.g., Pd or Ni-Pd NPs on supports) | Often used in packed-bed reactors for continuous flow, may require elevated temperatures (e.g., 130°C). researchgate.net | High surface area leading to high reactivity, excellent for flow chemistry, can be recycled. researchgate.net | Synthesis of uniform nanoparticles can be complex, potential for leaching or agglomeration. |

Exploration of Complex Molecular Architectures Incorporating the this compound Moiety

The this compound structure serves as a valuable molecular scaffold or building block for the construction of larger, more complex molecules. nih.gov Its inherent functionality—an amino group, a nitro group, and a fluorinated biphenyl (B1667301) core—provides multiple points for chemical modification, making it an attractive starting point for creating libraries of novel compounds for medicinal chemistry and materials science. nih.govnumberanalytics.com

Future research will likely focus on leveraging the reactivity of its functional groups. The amino group can be readily acylated, alkylated, or used in further coupling reactions to build more elaborate structures. The nitro group is a particularly versatile handle; it can be reduced to an amine, which then opens up a new suite of possible chemical transformations. This reduction is a key step in the synthesis of carbazoles from 2-nitrobiphenyls, a reaction that can be mediated by various catalysts. researchgate.net

The exploration of complex architectures involves synthesizing derivatives where the this compound moiety is linked to other important chemical motifs, such as heterocycles. Palladium-catalyzed reactions are instrumental in developing straightforward routes to complex functionalized molecules, such as indolizines or imidazopyridines, from simpler building blocks. rsc.orgresearchgate.net By applying similar strategies, researchers can construct novel molecular frameworks that incorporate the unique electronic and steric properties of the this compound core, aiming to develop new pharmaceutical agents or advanced materials.

Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A thorough understanding of the structural and electronic properties of this compound is essential for its development and application. Advanced analytical techniques are critical for unambiguous structure elucidation and for probing its molecular behavior.

Standard spectroscopic methods provide a baseline for characterization.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework. The presence of fluorine allows for the use of ¹⁹F NMR, a powerful tool for confirming the position of the fluorine atom and studying its electronic environment. Advanced 2D NMR techniques, such as COSY and HMQC, would be invaluable for definitively assigning signals in the complex aromatic regions of the spectrum. youtube.com

Infrared (IR) Spectroscopy: IR analysis helps confirm the presence of key functional groups by identifying their characteristic vibrational frequencies, such as the N-H stretches of the amino group and the symmetric and asymmetric stretches of the nitro group. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula by providing a highly accurate mass measurement.

| Technique | Information Provided | Relevance to this compound |

| 1D NMR (¹H, ¹³C, ¹⁹F) | Provides information on the chemical environment of individual atoms, connectivity, and the number of unique nuclei. nih.govpitt.edu | Crucial for confirming the substitution pattern on both aromatic rings and verifying the presence and location of the fluorine atom. |

| 2D NMR (COSY, HMQC/HSQC) | Establishes correlations between nuclei (e.g., which protons are coupled to each other, which protons are attached to which carbons). youtube.com | Essential for unambiguously assigning the many overlapping signals in the aromatic region of the proton and carbon spectra. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. nih.gov | Confirms the presence of the amino (-NH₂) and nitro (-NO₂) functional groups through their characteristic stretches. |

| Computational Modeling (DFT) | Predicts molecular geometry, electronic structure (orbital energies, charge distribution), and theoretical spectroscopic data. | Allows for correlation of experimental data with theory, prediction of reactivity sites, and understanding of electronic effects. |

Integration of Flow Chemistry and Automation in Synthesis

The paradigm of chemical synthesis is shifting towards more efficient, safer, and scalable methods, with flow chemistry and automation at the forefront of this evolution. mdpi.comoxfordglobal.com These technologies are particularly well-suited for the synthesis of molecules like this compound, which often involves multi-step processes and the use of potent catalysts.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat management, precise control over reaction time, and enhanced safety. mdpi.com The Suzuki-Miyaura reaction, central to biaryl synthesis, is highly amenable to flow systems. acsgcipr.org Researchers have successfully used packed-bed reactors containing immobilized palladium catalysts to perform these couplings continuously. researchgate.netacs.org This setup not only accelerates the reaction but also integrates product separation, as the desired compound flows through the reactor while the catalyst remains contained. acs.org This approach reduces waste, minimizes catalyst leaching, and facilitates straightforward scaling of the production process. mdpi.combcrec.id

Automation: Automation is transforming medicinal chemistry by enabling the high-throughput synthesis and screening of compound libraries. oxfordglobal.com Fully automated platforms can perform multi-step syntheses of biaryl compounds with minimal human intervention. acs.org For a scaffold like this compound, automated systems could be programmed to generate a large array of derivatives by reacting it with various building blocks. Furthermore, capsule-based automation represents a significant leap in user-friendliness, where pre-packaged capsules containing all necessary reagents and purification materials for a specific reaction, such as a Suzuki coupling, can be used to automatically synthesize and isolate the final product. synplechem.com

The following table contrasts batch and flow synthesis for a key process like the Suzuki-Miyaura coupling.

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Often inefficient, leading to hotspots and potential side reactions. | Highly efficient due to high surface-area-to-volume ratio, allowing precise temperature control. mdpi.com |

| Reaction Time | Can be lengthy, often requiring hours for completion. acs.org | Significantly reduced, often to minutes, due to enhanced mixing and heat transfer. acs.org |

| Scalability | Scaling up is often non-trivial and can change reaction outcomes. | Readily scalable by running the system for a longer duration or by "numbering-up" (running parallel reactors). mdpi.com |

| Safety | Large volumes of reagents and solvents pose a greater risk. | Small reaction volumes at any given time inherently reduce safety risks. acsgcipr.org |

| Catalyst Handling | Homogeneous catalysts require complex workup for removal. | Heterogeneous or immobilized catalysts can be packed into the reactor for easy separation and reuse. researchgate.netacs.org |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 4-Amino-3-fluoro-3'-nitrobiphenyl, and how can data discrepancies be resolved?

- Methodological Answer : Use a combination of vibrational spectroscopy (FT-IR/Raman) and nuclear magnetic resonance (NMR) to confirm functional groups and substituent positions. For example, DFT-based vibrational frequency calculations can validate experimental spectra by comparing predicted vs. observed peaks . If contradictions arise (e.g., unexpected shifts in NMR), cross-validate with X-ray crystallography (if crystals are obtainable) or high-resolution mass spectrometry (HRMS) to resolve structural ambiguities .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves and fume hood use, as aromatic nitro compounds may exhibit mutagenic potential. Refer to safety data sheets (SDS) for structurally similar compounds (e.g., 4-Dimethylamino-4'-nitrobiphenyl) to infer toxicity profiles. Store the compound in amber glass under inert gas to prevent photodegradation and oxidative side reactions .

Q. How can researchers optimize synthetic routes for this compound?

- Methodological Answer : Start with biphenyl precursors and employ stepwise nitration/fluorination. For example, nitration at the 3'-position using fuming HNO/HSO, followed by fluorination via Balz-Schiemann reaction (using HF or fluoroboric acid). Monitor regioselectivity using thin-layer chromatography (TLC) and adjust reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) address challenges in predicting electronic properties of this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G** basis set) to analyze charge distribution, hyperpolarizability (for nonlinear optical applications), and frontier molecular orbitals. Compare results with experimental UV-Vis spectra to validate theoretical models. For isotopic studies (e.g., labeling), use cost-effective DFT protocols to predict isotopic fractionation effects .

Q. What experimental strategies mitigate contradictions in electrochemical data for nitro-substituted biphenyls?

- Methodological Answer : Use adsorptive stripping voltammetry (AdSV) with a hanging mercury drop electrode (HMDE) to enhance sensitivity for nitro group reduction. If signal inconsistencies occur (e.g., due to adsorption variability), incorporate surfactants like cetyltrimethylammonium bromide (CTAB) to stabilize the electrode interface. Cross-reference with cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) to distinguish Faradaic vs. capacitive currents .

Q. How can crystallographic challenges (e.g., poor crystal growth) be overcome for this compound derivatives?

- Methodological Answer : Employ slow evaporation techniques in mixed solvents (e.g., CHCl/hexane) to promote nucleation. If crystals remain elusive, substitute the amino group with a bulkier substituent (e.g., tert-butyl) to enhance lattice stability. Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation to resolve weak diffraction patterns .

Q. What analytical approaches reconcile conflicting pKa values for amino-nitro biphenyl derivatives?

- Methodological Answer : Conduct potentiometric titrations in non-aqueous media (e.g., DMSO) to avoid protonation ambiguities. For computational validation, apply the conductor-like screening model (COSMO) in DFT to simulate solvation effects. Address outliers by verifying purity via HPLC and controlling ionic strength during measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.